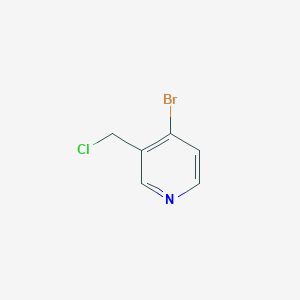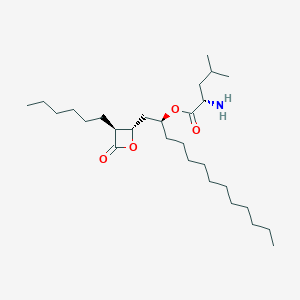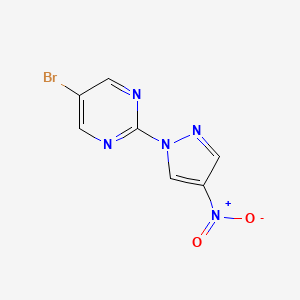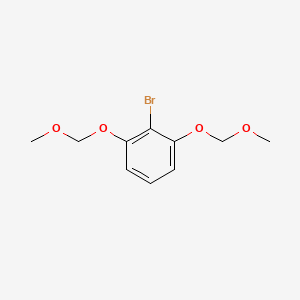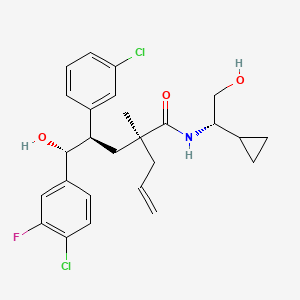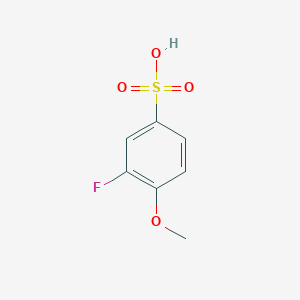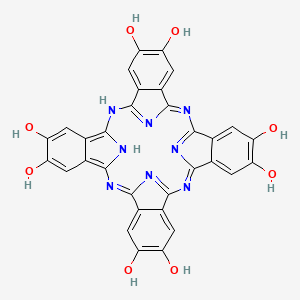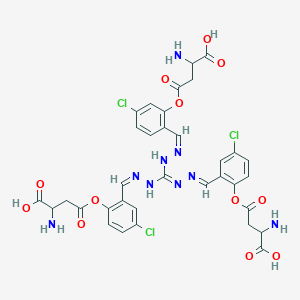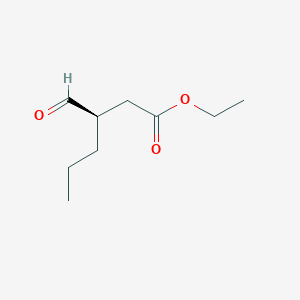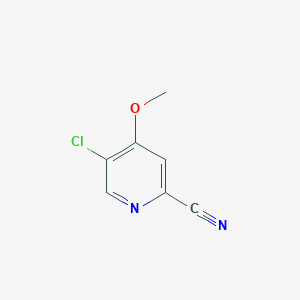
5-Chloro-4-methoxypicolinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-4-methoxypicolinonitrile is an organic compound with the molecular formula C7H5ClN2O It is a derivative of picolinonitrile, featuring a chlorine atom at the 5-position and a methoxy group at the 4-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-methoxypicolinonitrile typically involves the chlorination and methoxylation of picolinonitrile derivatives. One common method includes the reaction of 4-methoxypyridine-2-carbonitrile with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and cost-effectiveness. This often involves continuous flow reactors and the use of catalysts to enhance reaction rates. The industrial method also focuses on minimizing by-products and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-methoxypicolinonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under basic conditions.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids using oxidizing agents like potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Substituted picolinonitriles with various functional groups.
Oxidation: 5-Chloro-4-methoxypyridine-2-carboxylic acid.
Reduction: 5-Chloro-4-methoxypicolinamidine.
Scientific Research Applications
5-Chloro-4-methoxypicolinonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a ligand in biochemical assays and enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 5-Chloro-4-methoxypicolinonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may act by inhibiting certain enzymes or binding to receptor sites, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Methoxypicolinonitrile: Similar structure but lacks the chlorine atom, leading to different reactivity and applications.
6-Chloro-4-methoxypicolinonitrile:
Uniqueness
5-Chloro-4-methoxypicolinonitrile is unique due to the specific positioning of the chlorine and methoxy groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in certain synthetic pathways and applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C7H5ClN2O |
|---|---|
Molecular Weight |
168.58 g/mol |
IUPAC Name |
5-chloro-4-methoxypyridine-2-carbonitrile |
InChI |
InChI=1S/C7H5ClN2O/c1-11-7-2-5(3-9)10-4-6(7)8/h2,4H,1H3 |
InChI Key |
ZGFJHKOINHABPJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=NC(=C1)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


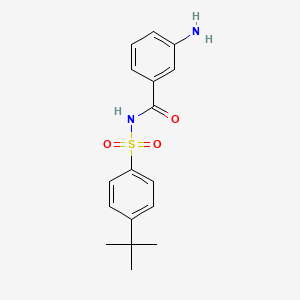
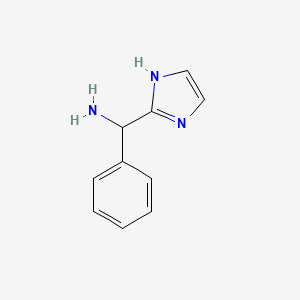
![9-Benzyl 4-(tert-butyl) 1,4,9-triazaspiro[5.6]dodecane-4,9-dicarboxylate](/img/structure/B13349556.png)
